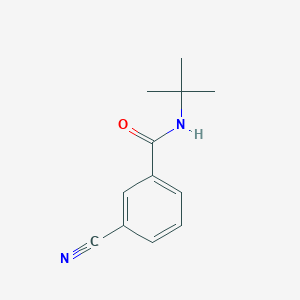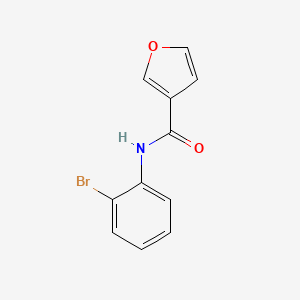
N-(2-bromophenyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)furan-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is known for its ability to modulate the activity of certain enzymes and receptors in the body, which makes it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of N-(2-bromophenyl)furan-3-carboxamide involves the inhibition of HDACs and sirtuins, which are enzymes that regulate the acetylation status of histones and other proteins. The inhibition of HDACs and sirtuins by N-(2-bromophenyl)furan-3-carboxamide leads to the accumulation of acetylated histones and proteins, which in turn alters gene expression and cellular processes. Additionally, N-(2-bromophenyl)furan-3-carboxamide has been shown to modulate the activity of cannabinoid receptors, which are involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-bromophenyl)furan-3-carboxamide depend on the specific enzyme or receptor targeted. For example, the inhibition of HDACs and sirtuins by N-(2-bromophenyl)furan-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative disorders. The modulation of cannabinoid receptors by N-(2-bromophenyl)furan-3-carboxamide has been shown to reduce pain and inflammation, improve appetite, and modulate mood.
実験室実験の利点と制限
The advantages of using N-(2-bromophenyl)furan-3-carboxamide in lab experiments include its ability to selectively target specific enzymes and receptors, its high potency, and its relatively low toxicity. However, some limitations of using N-(2-bromophenyl)furan-3-carboxamide include its limited solubility in aqueous solutions, its instability under certain conditions, and its potential off-target effects.
将来の方向性
There are several future directions for the research and development of N-(2-bromophenyl)furan-3-carboxamide. These include:
1. Development of more potent and selective analogs of N-(2-bromophenyl)furan-3-carboxamide for specific therapeutic applications.
2. Investigation of the potential of N-(2-bromophenyl)furan-3-carboxamide as a treatment for various diseases such as cancer, neurodegenerative disorders, and inflammation.
3. Elucidation of the molecular mechanisms underlying the effects of N-(2-bromophenyl)furan-3-carboxamide on specific enzymes and receptors.
4. Development of new methods for the synthesis and purification of N-(2-bromophenyl)furan-3-carboxamide.
5. Investigation of the potential off-target effects of N-(2-bromophenyl)furan-3-carboxamide and the development of strategies to minimize these effects.
In conclusion, N-(2-bromophenyl)furan-3-carboxamide is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its ability to selectively target specific enzymes and receptors makes it a promising candidate for the development of new drugs. Further research is needed to fully elucidate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
合成法
The synthesis of N-(2-bromophenyl)furan-3-carboxamide involves the reaction of 2-bromophenylamine with furan-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. After completion of the reaction, the product is purified by column chromatography or recrystallization to obtain N-(2-bromophenyl)furan-3-carboxamide in high yield and purity.
科学的研究の応用
N-(2-bromophenyl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes and receptors such as histone deacetylases (HDACs), sirtuins, and cannabinoid receptors. These enzymes and receptors play a crucial role in various biological processes such as gene expression, cell proliferation, differentiation, and apoptosis. Therefore, the modulation of their activity by N-(2-bromophenyl)furan-3-carboxamide can have significant implications in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammation.
特性
IUPAC Name |
N-(2-bromophenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-9-3-1-2-4-10(9)13-11(14)8-5-6-15-7-8/h1-7H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCRJNQWIBSOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=COC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






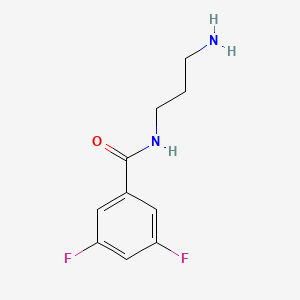
![2-[(4-benzyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-cyanophenyl)acetamide](/img/structure/B7469558.png)
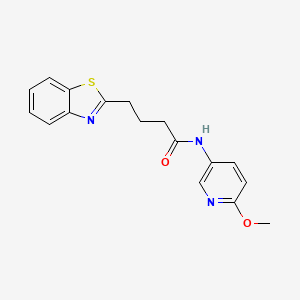

![2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide](/img/structure/B7469579.png)
![Methyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7469597.png)
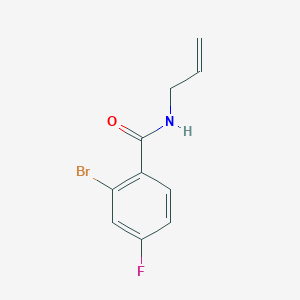
![N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469607.png)
